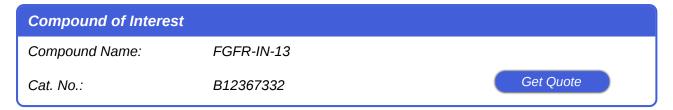


Application Notes and Protocols for Infigratinib (FGFR-IN-13*) Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "**FGFR-IN-13**" did not yield a well-characterized inhibitor. Therefore, these application notes feature Infigratinib (also known as BGJ398), a potent and selective pan-FGFR inhibitor, as a representative compound for designing and executing experiments targeting the FGFR signaling pathway.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated through mutations, amplifications, or fusions, can drive the growth and proliferation of various cancers. Infigratinib is a small molecule inhibitor that selectively targets FGFR1, FGFR2, and FGFR3, making it a critical tool for investigating FGFR-driven malignancies and developing targeted therapies. These application notes provide detailed protocols for in vitro and in vivo studies using Infigratinib to assess its anti-tumor activity and elucidate its mechanism of action.

Quantitative Data Summary

The following tables summarize the inhibitory activity of Infigratinib against FGFR isoforms and various cancer cell lines. This data is crucial for selecting appropriate model systems and designing experiments with relevant dose concentrations.

Table 1: Infigratinib Inhibitory Activity against FGFR Isoforms



Target	Assay Type	IC50 (nM)	Reference(s)
FGFR1	Cell-Free Assay	0.9	[1][2]
FGFR2	Cell-Free Assay	1.4	[1][2]
FGFR3	Cell-Free Assay	1.0	[1][2]
FGFR4	Cell-Free Assay	60	[2]
VEGFR2	Cell-Free Assay	180	[1]

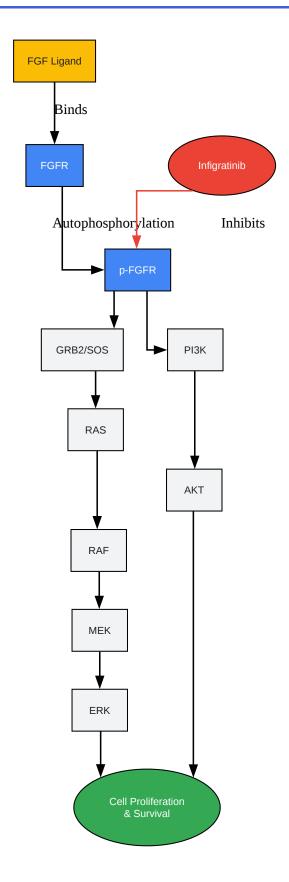
Table 2: Infigratinib IC50 Values in Cancer Cell Lines

Cell Line	Cancer Type	FGFR Alteration	IC50 (nM)	Reference(s)
RT112	Bladder Cancer	FGFR3 Overexpression	5	[1]
RT4	Bladder Cancer	FGFR3 Overexpression	30	[1]
SW780	Bladder Cancer	FGFR3 Overexpression	32	[1]
JMSU1	Bladder Cancer	FGFR3 Overexpression	15	[1]
AN3-CA	Endometrial Cancer	FGFR2 Mutation	39	[2]

Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by Infigratinib. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Infigratinib inhibits this initial phosphorylation step.





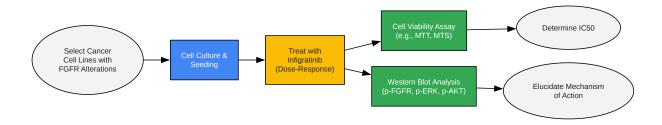
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FGFR signaling pathway and inhibition by Infigratinib.



Experimental Workflow: In Vitro Analysis

The following diagram outlines a typical workflow for assessing the in vitro efficacy of Infigratinib.



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General experimental workflow for in vitro studies.

Experimental Protocols Cell Viability Assay (MTT/MTS)

This protocol determines the concentration of Infigratinib that inhibits cell growth by 50% (IC50).

Materials:

- Cancer cell lines with known FGFR alterations
- Complete culture medium
- 96-well plates
- Infigratinib (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent



- DMSO (for MTT assay)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of Infigratinib in complete culture medium.
 Remove the medium from the wells and add 100 μL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- MTT/MTS Addition:
 - For MTT: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
 - For MTS: Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Absorbance Measurement:
 - For MTT: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm.
 - For MTS: Measure the absorbance at 490 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of FGFR Signaling

This protocol is used to assess the effect of Infigratinib on the phosphorylation of FGFR and its downstream signaling proteins.

Materials:



- Cancer cell lines
- 6-well plates
- Infigratinib
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% BSA in TBST)
- · Primary antibodies:
 - Phospho-FGFR (Tyr653/654)
 - Total FGFR
 - Phospho-ERK1/2 (Thr202/Tyr204)
 - Total ERK1/2
 - Phospho-AKT (Ser473)
 - Total AKT
 - GAPDH or β-actin (loading control)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Procedure:



- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Infigratinib for 2-6 hours.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow: In Vivo Analysis

The following diagram illustrates the workflow for evaluating the in vivo anti-tumor efficacy of Infigratinib using xenograft models.



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General experimental workflow for in vivo xenograft studies.

In Vivo Tumor Xenograft Model

Methodological & Application





This protocol describes a general procedure for assessing the anti-tumor activity of Infigratinib in a mouse xenograft model. Infigratinib has shown anti-tumor activity in mouse and rat xenograft models of human tumors with activating FGFR2 or FGFR3 alterations.[3][4]

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line with a known FGFR alteration
- Matrigel (optional)
- Infigratinib formulation for oral administration
- Vehicle control
- Calipers
- Animal balance

Procedure:

- Cell Preparation and Implantation: Resuspend tumor cells in a mixture of sterile PBS and Matrigel (optional) and inject subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width²) / 2.
- Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
- Drug Administration: Administer Infigratinib orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.
- Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days to assess efficacy and toxicity.



 Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as western blotting or immunohistochemistry, to confirm target engagement and downstream signaling inhibition.

These protocols provide a foundational framework for the preclinical evaluation of Infigratinib. Researchers should optimize these protocols based on the specific cell lines and animal models used in their studies.

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